molecular formula C22H20ClN5O6 B2931018 ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate CAS No. 1052614-63-7

ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate

Cat. No.: B2931018
CAS No.: 1052614-63-7
M. Wt: 485.88
InChI Key: YVKUXVMXNSIXHI-UHFFFAOYSA-N
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Description

The compound ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a heterocyclic molecule featuring a pyrrolo[3,4-d][1,2,3]triazole core fused with a bicyclic system. Key structural elements include:

  • A 3-chloro-4-methoxyphenyl substituent at position 5, contributing steric bulk and electronic effects.
  • 4,6-dioxo groups, which may enhance hydrogen-bonding interactions.
  • An ethyl benzoate moiety linked via an acetylated amino group, likely influencing solubility and bioavailability.

This structure shares similarities with bioactive triazole derivatives, which are often explored for antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

IUPAC Name

ethyl 3-[[2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O6/c1-3-34-22(32)12-5-4-6-13(9-12)24-17(29)11-27-19-18(25-26-27)20(30)28(21(19)31)14-7-8-16(33-2)15(23)10-14/h4-10,18-19H,3,11H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKUXVMXNSIXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-({[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities. This article explores its biological properties, including mutagenicity and other pharmacological effects.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C19H21ClN4O4
  • Molecular Weight : 404.8 g/mol

The structure features a chloro-substituted aromatic ring and a pyrrolo-triazole moiety, which are critical for its biological activity.

Mutagenicity

This compound has been evaluated for mutagenic potential. In a comprehensive study involving the Ames test, it demonstrated strong mutagenicity (Class A) indicating significant potential to induce genetic mutations in bacterial strains . This finding necessitates caution in its application and further investigation into its safety profile.

Antimicrobial Activity

Research indicates that compounds containing the pyrrolo-triazole framework exhibit notable antimicrobial properties. This compound was tested against various bacterial strains. Results showed effective inhibition of growth against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound in vitro on several cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast and colon cancer cells. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via caspase activation
HT-29 (Colon Cancer)12Cell cycle arrest and apoptosis

Toxicity Profile

Toxicological evaluations have revealed that while the compound exhibits promising bioactivity, it also carries risks. Acute toxicity studies in rodents showed dose-dependent effects on liver and kidney functions at high concentrations. Subchronic exposure led to histopathological changes in these organs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural motifs, synthetic routes, and physicochemical properties.

Table 2: Physicochemical and Computational Comparison

Property/Metric Target Compound M1 Triazolo-Thiadiazine
Molecular Weight (g/mol) ~529.9 (calculated) 427 (observed) ~465.3 (calculated)
LogP (Predicted) ~2.8 ~1.5 ~3.2
Hydrogen Bond Acceptors 8 6 7
Shape-Tanimoto Similarity* 1.00 (self) 0.85–0.90 0.60–0.70

*Shape-Tanimoto (ST) similarity quantifies 3D molecular shape overlap; values >0.8 indicate high similarity .

Key Findings:

Lipophilicity : The target compound’s higher predicted LogP (~2.8) vs. M1 (~1.5) suggests improved membrane permeability, critical for oral bioavailability.

Hydrogen Bonding : The target’s eight acceptors may facilitate binding to polar enzyme pockets, contrasting with M1’s six acceptors.

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